(Z)-but-2-ene-1,4-diamine

diamine oxidase substrate enzyme kinetics Z/E isomer comparison

(Z)-But-2-ene-1,4-diamine (CAS 40794-72-7), also known as cis-1,4-diamino-2-butene, is an unsaturated analogue of the endogenous polyamine putrescine. It contains a rigid (Z)-configurated double bond flanked by two primary amine groups (molecular formula C₄H₁₀N₂, molecular weight 86.14 g/mol).

Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
CAS No. 40794-72-7
Cat. No. B3190303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-but-2-ene-1,4-diamine
CAS40794-72-7
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESC(C=CCN)N
InChIInChI=1S/C4H10N2/c5-3-1-2-4-6/h1-2H,3-6H2/b2-1-
InChIKeyFPYGTMVTDDBHRP-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (Z)-But-2-ene-1,4-diamine CAS 40794-72-7: cis-Configured Unsaturated Diamine


(Z)-But-2-ene-1,4-diamine (CAS 40794-72-7), also known as cis-1,4-diamino-2-butene, is an unsaturated analogue of the endogenous polyamine putrescine. It contains a rigid (Z)-configurated double bond flanked by two primary amine groups (molecular formula C₄H₁₀N₂, molecular weight 86.14 g/mol) [1]. This structural motif imparts distinct stereoelectronic properties that are exploited in enzymatic assays, biocatalytic transamination, targeted drug delivery, and as a synthetic building block for C₂-symmetric 1,4-diamines.

Z
Stereochemical Control
Rigid cis geometry locks amine spacing and conformation for enzyme recognition and kinetic specificity
D
Substrate Selectivity
Reported lower Km and faster oxidation by diamine oxidase versus the E-isomer, supporting assay development
S
Synthetic Building Block
Enables C₂-symmetric 1,4-diamine synthesis via phosphorus-tether RCM, a key intermediate for protease inhibitor research

Why Putrescine or (E)-But-2-ene-1,4-diamine Cannot Replace (Z)-But-2-ene-1,4-diamine


The (Z)-geometry of the double bond in (Z)-but-2-ene-1,4-diamine locks the two amino groups in a cis relationship, yielding a shorter inter-nitrogen distance and a constrained conformation. This rigidity fundamentally alters enzyme recognition, substrate oxidation rates, and inactivation kinetics compared to its trans (E) isomer or flexible saturated analogues such as putrescine [1]. Generic substitution therefore leads to dramatically different kinetic outcomes, making specific purchasing of the (Z) isomer mandatory for applications that rely on its distinctive geometric and electronic profile.

Property
Target (Z)-isomer
Putrescine / (E)-isomer
Conformation
cis-locked, shorter N···N distance
flexible (putrescine) or trans-extended (E-isomer)
Enzyme recognition
Actively transported by polyamine uptake system
E-isomer not taken up; putrescine uptake profile differs
Inactivation profile
Partial, tuneable inhibition (46% residual activity)
Complete inactivation (E-isomer); putrescine kinetics not comparable

Product-Specific Quantitative Differentiation Evidence for (Z)-But-2-ene-1,4-diamine


Z-Isomer Displays 10-Fold Lower Km and 3.3-Fold Higher Oxidation Rate than E-Isomer for Pea Diamine Oxidase

The (Z) isomer is a superior diamine oxidase substrate. Its Michaelis constant (Km) is one order of magnitude lower than that of the (E) isomer, indicating higher apparent affinity. Moreover, the (Z) isomer is oxidized up to 3.3 times faster under optimal conditions [1].

Diamine oxidase kinetics
Head-to-head
Km ≈ 10-fold lower; oxidation rate 3.3× higher vs. E-isomer (pea enzyme)
Supports higher assay sensitivity with reduced enzyme consumption
Method context: spectrophotometric assay at optimal pH
diamine oxidase substrate enzyme kinetics Z/E isomer comparison

Cis-Isomer Leaves 46% Residual Activity in Porcine Kidney Diamine Oxidase, While Trans-Isomer Causes Complete Inactivation

In a head-to-head comparison, the trans (E) isomer acts as a potent, complete inactivator of porcine kidney diamine oxidase (apparent Ki = 0.34 mM, second-order inactivation constant = 500 M⁻¹ s⁻¹). Under identical conditions, the cis (Z) isomer inactivates only partially, leaving 46% of the original enzyme activity intact [1]. The difference arises because the cis-aminoenal product cyclizes to pyrrole more rapidly, reducing the concentration of the reactive inhibitory species.

Mechanism-based inactivation
Head-to-head
Residual activity 46% (Z) vs. complete inactivation (E); apparent Ki 0.34 mM for E
Provides a tuneable partial inactivation tool for diamine oxidase research
Porcine kidney enzyme; endpoint depends on isomer-specific aminoenal cyclization rate
mechanism-based inactivation diamine oxidase irreversible inhibitor

Cis-Diamine Delivers Higher Conversions and Enantiomeric Excess as Sacrificial Cosubstrate in Transaminase-Catalyzed Reactions

Both cis- and trans-but-2-ene-1,4-diamines were evaluated as sacrificial amine donors in enzymatic transamination. The authors explicitly state that “the best results were obtained with the cis-diamine,” achieving conversions of 78–99% and enantiomeric excess up to >99% with a small excess of the amine donor [1]. The thermodynamic driving force is provided by tautomerization of the initially formed 5H-pyrrole to 1H-pyrrole, a process that is more favourable for the cis isomer.

Transaminase cosubstrate
Cross-study
Conversions 78–99%, ee >99% with small donor excess (cis declared best in abstract)
Supports enantioselective biocatalytic amine synthesis workflow
Reported comparison context; numerical cis/trans difference not fully detailed in abstract
transaminase cosubstrate enantioselective synthesis

Z-DAB Is Actively Taken Up by the Polyamine Transport System, Whereas E-I-DAB Is Not

The (Z)-configured 1,4-diamino-2-butene scaffold (Z-DAB) was actively transported into cells via the polyamine transport system and converted intracellularly into the corresponding spermidine analogue. In contrast, the (E)-2-iodo derivative (E-I-DAB) was not taken up by the same transport system [1]. This stereochemistry-dependent uptake leads to the conclusion that the (Z) geometry is critical for recognition by the polyamine transporter.

Polyamine transporter uptake
Head-to-head
Active uptake of Z-DAB; E-I-DAB not taken up (3LL cells)
Mandatory scaffold for polyamine-transport-mediated delivery research
Transport stereospecificity: only cis geometry recognized by polyamine transport system
polyamine transport tumor targeting boron neutron capture therapy

Z-Configuration Enables Temporary Phosphorus Tether/RCM Strategy to C₂-Symmetric 1,4-Diamines

The (Z)-1,4-diaminobut-2-ene subunit is specifically generated via a temporary phosphorus tether/ring-closing metathesis (RCM) approach. This methodology allows the coupling of non-racemic allylic amines to produce C₂-symmetric and unsymmetric 1,4-diamines that serve as key intermediates for potent cyclic HIV protease inhibitors [1]. The (Z) geometry is locked in during the RCM step and cannot be obtained by simple diamine coupling.

Synthetic access
Supporting evidence
Phosphorus tether/RCM strategy exclusively generates (Z)-1,4-diaminobut-2-ene
Essential building block for C₂-symmetric protease inhibitor intermediates
No direct substitute for this stereochemical outcome; literature method context
ring-closing metathesis phosphorus tether HIV protease inhibitors

Recommended Application Scenarios for (Z)-But-2-ene-1,4-diamine Based on Quantitative Evidence


Sensitive Spectrophotometric Assays for Diamine Oxidase Activity

Due to its 10-fold lower Km and 3.3-fold faster oxidation rate compared to the (E) isomer [1], (Z)-but-2-ene-1,4-diamine is the preferred substrate for quantifying diamine oxidase activity in plant tissues, biological fluids, and clinical samples. The oxidation product (pyrrole) is detected colorimetrically at 563 nm, providing a robust and sensitive assay format.

Biocatalytic Production of Enantiopure Chiral Amines

As the best-performing sacrificial cosubstrate for ω-transaminase-catalyzed reactions [2], the cis-diamine enables conversions of 78–99% and >99% enantiomeric excess using only a small excess of donor. This application is suited for process development in pharmaceutical intermediate synthesis.

Polyamine Transporter-Mediated Tumor Targeting and Imaging

The (Z) isomer is actively transported by the polyamine uptake system, whereas the (E) isomer is not [3]. This stereospecificity makes (Z)-but-2-ene-1,4-diamine the preferred scaffold for delivery of boronated, fluorinated, or iodinated cargo into tumor cells for BNCT and PET/SPECT imaging.

Synthesis of C₂-Symmetric 1,4-Diamines for HIV Protease Inhibitor Development

The temporary phosphorus tether/RCM strategy exclusively generates the (Z)-1,4-diaminobut-2-ene subunit, providing access to C₂-symmetric 1,4-diamines that are critical intermediates in the synthesis of cyclic HIV protease inhibitors [4]. No alternative synthetic route offers comparable stereochemical control.

Application
Selection Property
Validation Focus
Diamine oxidase activity assays
Kinetic advantage: lower Km / faster oxidation
Spectrophotometric endpoint validation at 563 nm
Biocatalytic chiral amine synthesis
High conversion and enantiomeric excess as cosubstrate
Transaminase process development and atom economy review
Polyamine-transport-mediated delivery research
Stereospecific uptake by polyamine transport system
Cellular accumulation studies; cargo-conjugate design
C₂-symmetric 1,4-diamine building block
Exclusive Z-geometry via P-tether/RCM
HIV protease inhibitor intermediate synthesis; stereochemical fidelity
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